3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione
Description
The compound 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic pyrimidine-pyridine core and a substituted oxolane (tetrahydrofuran) moiety. The hexahydro configuration of the pyrido[2,3-d]pyrimidine core (4,4a,5,6,8,8a-hexahydro) suggests a partially saturated system, which may influence conformational stability and pharmacokinetic properties compared to fully aromatic analogs .
Pyrido[2,3-d]pyrimidines are a versatile class of heterocyclic compounds with demonstrated pharmacological activities, including antimicrobial, anticancer, and receptor antagonism .
Properties
Molecular Formula |
C12H19N3O5 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C12H19N3O5/c16-5-8-7(17)3-10(20-8)15-4-6-1-2-9(18)13-11(6)14-12(15)19/h6-8,10-11,16-17H,1-5H2,(H,13,18)(H,14,19)/t6?,7-,8+,10+,11?/m0/s1 |
InChI Key |
AAQAFDHRAIMDNP-AEKAZAOJSA-N |
Isomeric SMILES |
C1CC(=O)NC2C1CN(C(=O)N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1CC(=O)NC2C1CN(C(=O)N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of analogs with different functional groups .
Scientific Research Applications
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Core Modifications
- Hexahydro vs.
- Oxolane Substituent: The (2R,4S,5R)-oxolane moiety distinguishes this compound from derivatives with aryl (e.g., adamantane in ) or heterocyclic substituents (e.g., triazole/isoxazole in ).
Functional Group Variations
- Hydroxyl vs. Lipophilic Groups : Derivatives like 8-alkyl-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acids () feature lipophilic side chains for membrane penetration, whereas the target compound’s polar hydroxyl groups may enhance solubility and reduce off-target effects .
- Amino vs. Hydroxyamino Groups: Compounds such as 4-(hydroxyamino)pyrimidin-2-one () prioritize hydrogen-bonding interactions, contrasting with the target’s diol-rich oxolane group .
Antimicrobial Activity
The target compound’s biological data are absent in the evidence, but structural analogs suggest activity trends. Derivative 6b () exhibits bactericidal effects against Gram-positive bacteria (MIC 64.5–250 µg/mL), while triazole/isoxazole-functionalized derivatives () show broader potency (MIC 0.5–32 µg/mL). The oxolane group’s polarity may shift the target compound’s activity toward eukaryotic targets (e.g., PAC1 receptor antagonism, as in PA-8) rather than direct antimicrobial action .
Anticancer and Receptor Activity
- PA-8: A pyrido[2,3-d]pyrimidine derivative with 2-amino-5,8-dihydro-3H,6H core acts as a PAC1 receptor antagonist (IC50 ~10 nM), demonstrating neuropathic pain relief in vivo .
- Triazole/isoxazole derivatives : Exhibit anticancer activity via apoptosis induction (IC50 1.2–8.7 µM against MCF-7 and HeLa cells) .
- Hydrazinylpyrido[2,3-d]pyrimidin-4-ones : Show anti-inflammatory and antitumor activities through kinase inhibition .
The target compound’s hexahydro core and oxolane group may enhance selectivity for central nervous system (CNS) targets or nucleoside transporters, diverging from classical cytotoxic mechanisms .
Physicochemical Properties
- Solubility : The oxolane moiety’s hydroxyl groups likely improve aqueous solubility compared to adamantane or aryl-substituted derivatives .
- LogP : Estimated LogP for the target compound is lower than lipophilic analogs (e.g., adamantane derivatives), reducing membrane permeability but improving bioavailability in polar environments .
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems (e.g., multicellular models)?
- Methodological Answer : Use 3D organoid co-cultures with single-cell RNA sequencing (scRNA-seq) to map cell-type-specific responses. CRISPR-Cas9-based barcoding tracks clonal populations exposed to the compound. Spatial metabolomics (MALDI-TOF imaging) correlates compound distribution with biochemical effects in tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
